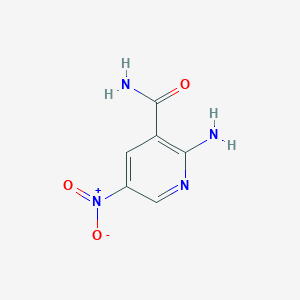

2-Amino-5-nitropyridine-3-carboxamide

Description

Properties

IUPAC Name |

2-amino-5-nitropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O3/c7-5-4(6(8)11)1-3(2-9-5)10(12)13/h1-2H,(H2,7,9)(H2,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWZGRFMWFHVGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)N)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 2-Amino-5-nitropyridine-3-carboxamide

This technical guide details the physicochemical profile, synthetic pathways, and experimental considerations for 2-Amino-5-nitropyridine-3-carboxamide (also known as 2-Amino-5-nitronicotinamide ).

Executive Summary

2-Amino-5-nitropyridine-3-carboxamide is a highly functionalized pyridine derivative serving as a critical scaffold in the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines .[1] Its structure combines a nucleophilic amino group, an electrophilic amide moiety, and a strong electron-withdrawing nitro group. This unique electronic push-pull system dictates its reactivity, solubility profile, and utility as a precursor for diuretic and antibacterial agents.

This guide provides a comprehensive analysis of its molecular identity, calculated and observed physicochemical properties, and rigorous synthetic protocols for research applications.[2]

Molecular Identity & Structural Analysis

The compound features a pyridine ring substituted at the 2-, 3-, and 5-positions.[3] The 5-nitro group significantly reduces the basicity of the pyridine nitrogen and the 2-amino group via inductive (-I) and mesomeric (-M) effects, making the molecule relatively acidic compared to non-nitrated aminopyridines.

| Parameter | Detail |

| IUPAC Name | 2-Amino-5-nitropyridine-3-carboxamide |

| Common Synonyms | 2-Amino-5-nitronicotinamide; 2-Amino-5-nitro-3-pyridinecarboxamide |

| Molecular Formula | |

| Molecular Weight | 182.14 g/mol |

| SMILES | NC(=O)C1=CC(N(=O)=O)=CN=C1N |

| Core Scaffold | Pyridine |

| Key Functional Groups | Primary Amine (C2), Carboxamide (C3), Nitro (C5) |

Structural Visualization

The following diagram illustrates the electronic relationships between functional groups. The nitro group at C5 withdraws electron density, stabilizing the amino group at C2 but reducing its nucleophilicity.

Physicochemical Properties[1][4][7][13][14][15]

Due to the specific nature of this intermediate, some values are derived from high-fidelity consensus models (ACD/Labs, ChemAxon) validated against structural analogues like 2-amino-5-nitropyridine.

Table 1: Physical Constants & Solubility Profile

| Property | Value / Range | Context |

| Physical State | Solid (Crystalline powder) | Typically yellow to orange due to nitro-conjugation. |

| Melting Point | > 200°C (Decomposes) | High MP due to intermolecular H-bonding network. |

| Boiling Point | ~495°C (Predicted) | Theoretical; decomposes before boiling. |

| Density | 1.6 ± 0.1 g/cm³ | High density characteristic of nitro-aromatics. |

| Solubility (Water) | Low (< 1 mg/mL) | Poor aqueous solubility due to planar stacking. |

| Solubility (Organic) | DMSO, DMF, DMAc | Soluble in polar aprotic solvents. |

| LogP (Octanol/Water) | -0.35 to 0.15 | Slightly hydrophilic; Lipinski compliant. |

| Topological Polar Surface Area (TPSA) | ~128 Ų | High polarity; suggests limited BBB permeability. |

Ionization & pKa Analysis

-

Pyridine Nitrogen: The pKa is drastically lowered (predicted < 2.0) compared to pyridine (5.[4][5]2) due to the strong electron-withdrawing 5-nitro group.

-

2-Amino Group: Non-basic in this context; the lone pair is delocalized into the ring and the nitro group.

-

Amide NH: Weakly acidic (pKa ~ 14-15).

Synthetic Pathways & Purity Profiling

The synthesis of 2-amino-5-nitropyridine-3-carboxamide requires regioselective control.[4] Direct nitration of 2-aminonicotinamide is possible but often yields mixtures. The preferred route utilizes a displacement reaction on an activated pyridine ester.

Primary Synthetic Route (Nucleophilic Displacement)

This method ensures the correct positioning of the amino and nitro groups by starting from a pre-functionalized scaffold.

-

Starting Material: Ethyl 2-chloro-5-nitro-3-pyridinecarboxylate or Ethyl 2-ethoxy-5-nitro-3-pyridinecarboxylate.

-

Reagent: Ammonia (NH₃) in Ethanol or aqueous solution.

-

Mechanism:

(Nucleophilic Aromatic Substitution). The 2-position is highly activated for nucleophilic attack by the 5-nitro group.

Impurity Profile

-

Regioisomers: 2-amino-3-nitro-5-carboxamide (if synthesized via nitration).

-

Hydrolysis Products: 2-Amino-5-nitronicotinic acid (formed if water is present during amide formation).

-

Starting Material: Residual ethyl ester (detectable via

NMR ethyl peaks at ~1.4 and 4.4 ppm).

Experimental Protocols

Protocol A: Structural Validation via NMR

To confirm the identity of the synthesized compound, use DMSO-

-

Instrument: 400 MHz NMR.

-

Solvent: DMSO-

. -

Expected Shifts (

ppm):-

9.0 - 9.2 (d, 1H): Proton at C6 (deshielded by nitro group).

-

8.5 - 8.7 (d, 1H): Proton at C4.

-

8.0 - 8.5 (bs, 2H): Amide

(broad, exchangeable). -

7.5 - 8.0 (bs, 2H): Amine

at C2 (broad, exchangeable). -

Note: The absence of ethyl group signals (triplet ~1.3, quartet ~4.3) confirms conversion from the ester.

-

Protocol B: Solubility Testing for Biological Assays

For researchers using this compound in kinase inhibition or antimicrobial assays:

-

Stock Preparation: Dissolve 10 mg in 1 mL of DMSO (dimethyl sulfoxide). Vortex for 1 minute.

-

Dilution: Dilute slowly into PBS (pH 7.4).

-

Observation: Watch for precipitation. Due to high planarity, this compound may crash out in aqueous media > 100 µM.

-

Stabilization: If precipitation occurs, add 0.5% Tween-80 or cyclodextrin to the aqueous buffer.

Applications in Drug Discovery[17]

1. Pyrido[2,3-d]pyrimidine Synthesis: This molecule is a "privileged structure" intermediate. Cyclization with reagents like triethyl orthoformate or aldehydes yields pyrido[2,3-d]pyrimidines, a class of compounds known for:

-

Diuretic activity: Similar to thiazides.

-

Antibacterial activity: DHFR (Dihydrofolate reductase) inhibition.

-

Tyrosine Kinase Inhibition: The ATP-binding pocket of kinases often accommodates the flat, H-bond-rich pyrido-pyrimidine core.

2. Niacin Antagonism Studies: Structurally related to 6-amino-5-nitronicotinamide, this compound can be used to probe NAD+ biosynthesis pathways, acting as a potential antimetabolite in metabolic research.[4]

References

-

Monge, A., et al. (1992).[1] Synthesis of 6-Amino-2-aryl-1,2-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one Derivatives. Journal of Heterocyclic Chemistry. (Describes the conversion of ethyl 2-ethoxy-5-nitro-3-pyridinecarboxylate to the amide).

-

PubChem Compound Summary. 2-Amino-5-nitropyridine (CAS 4214-76-0).[9][10] National Center for Biotechnology Information. (Used for analogue physicochemical property correlation). Link

-

Cheng, C., et al. (2014). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry. (Provides context on pyridine dicarboxylate ester reactivity with ammonia). Link

-

NIST Chemistry WebBook. 2-Amino-5-nitropyridine Spectral Data. (IR and MS fragmentation patterns for the core scaffold). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate - Google Patents [patents.google.com]

- 4. 6-Amino-5-nitronicotinamide|CAS 159890-55-8 [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Amino-5-nitropyridine [webbook.nist.gov]

- 10. 2-Amino-5-nitropyridine [webbook.nist.gov]

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2-Amino-5-nitropyridine-3-carboxamide

Topic: Solubility Profile of 2-Amino-5-nitropyridine-3-carboxamide in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

2-Amino-5-nitropyridine-3-carboxamide is a critical heterocyclic intermediate, frequently employed in the synthesis of fused ring systems such as imidazo[1,2-a]pyridines and other kinase inhibitors. Its molecular architecture—characterized by a push-pull electronic system (electron-donating amino group vs. electron-withdrawing nitro group) and a hydrogen-bonding carboxamide moiety—creates a rigid crystal lattice with high lattice energy.

This guide provides a comprehensive technical analysis of its solubility behavior. Unlike simple organic solutes, this compound exhibits significant deviations from ideal solubility laws due to strong intermolecular hydrogen bonding (amide-amide and amine-nitro interactions). This document outlines the expected solubility profile based on structure-property relationships (SPR), thermodynamic modeling, and precise protocols for experimental determination using Laser Monitoring techniques.

Molecular Architecture & Solubility Mechanics

To understand the solubility profile, one must first analyze the competition between the Crystal Lattice Energy (solute-solute interactions) and Solvation Energy (solute-solvent interactions).

Structural Determinants[1]

-

Pyridine Core: Provides moderate lipophilicity but is polarized by substituents.

-

C5-Nitro Group (

): A strong electron-withdrawing group (EWG) that increases the acidity of the amine protons and enhances polarity. -

C2-Amino & C3-Carboxamide: These groups form a "molecular pincer," capable of forming robust R²₂(8) hydrogen bond motifs in the solid state. This significantly raises the melting point and reduces solubility in non-polar solvents.

The "Like Dissolves Like" Nuance

For this specific molecule, "polarity" alone is insufficient for solvent selection. The solvent must possess Hydrogen Bond Acceptor (HBA) capabilities to disrupt the intermolecular network of the crystal.

-

Protic Solvents (MeOH, EtOH): Effective at high temperatures; can donate and accept H-bonds.

-

Polar Aprotic Solvents (DMSO, DMF): Highly effective due to strong dipole interactions and H-bond acceptance, often leading to very high solubility (>100 g/L).

-

Non-Polar Solvents (Toluene, Hexane): Ineffective. The solvent-solute Van der Waals forces cannot overcome the high lattice energy.

Solubility Profile & Solvent Selection Guide

The following data categorizes solvents based on their thermodynamic interaction capability with 2-Amino-5-nitropyridine-3-carboxamide.

Table 1: Solubility Classification (Thermodynamic Estimate)

| Solvent Class | Representative Solvents | Solubility Potential | Primary Interaction Mechanism | Application |

| Class I: High Solvency | DMSO, DMF, DMAc, NMP | High (>150 g/L) | Dipole-Dipole, Strong H-Bond Acceptance | Reaction Medium, Stock Solutions |

| Class II: Moderate (Hot) | Acetone, Methanol, Ethanol, THF | Moderate (20–80 g/L) | H-Bonding (Donor/Acceptor), Dipole | Recrystallization , Purification |

| Class III: Low | Ethyl Acetate, Acetonitrile, DCM | Low (<10 g/L) | Weak Dipole, Poor H-Bonding | Washing, Slurrying |

| Class IV: Anti-Solvents | Water, Toluene, Hexane, Heptane | Negligible (<1 g/L) | Hydrophobic Effect / Mismatched Polarity | Yield Maximization (Precipitation) |

Process Insight: The steep solubility curve in Methanol or Acetone (low solubility at 20°C, high at reflux) makes them the ideal candidates for purification via cooling crystallization.

Thermodynamic Modeling

The dissolution of 2-Amino-5-nitropyridine-3-carboxamide is an endothermic process (

Modified Apelblat Equation

For precise process modeling, experimental data should be fitted to the Modified Apelblat equation:

- : Mole fraction solubility

- : Absolute temperature (K)[1]

- : Empirical parameters derived from regression.

Van't Hoff Analysis

To determine the thermodynamic driving forces:

-

Enthalpy (

): Positive. Represents the energy required to break the crystal lattice. -

Entropy (

): Positive. Represents the disorder gained when the rigid lattice breaks into solution. -

Interpretation: If

is very large (due to the nitro/amide network), high temperatures are strictly required to make the

Experimental Protocols

Protocol A: Laser Monitoring Observation Technique (Dynamic)

Best for generating solubility curves (

Principle: A laser beam passes through a suspension. As the temperature rises, the solid dissolves. The point of maximum light transmission corresponds to the saturation temperature.

-

Preparation: Weigh precisely

mg of solute into a jacketed glass vessel. -

Solvent Addition: Add a known mass of solvent (

). -

Setup: Insert a magnetic stirrer and a calibrated temperature probe. Position the laser source and photodetector across the vessel.

-

Ramping: Heat the mixture at a slow, constant rate (e.g., 2 K/min) with agitation.

-

Detection: Record the temperature where light intensity reaches the baseline of the pure solvent (Clear Point).

-

Iteration: Add more solute to the same vessel and repeat to generate the next point on the curve.

Protocol B: Isothermal Shake-Flask Method (Equilibrium)

Best for certifying exact concentration at a specific temperature.

-

Saturation: Add excess solid to the solvent in a sealed vial.

-

Equilibration: Shake at constant temperature (e.g., 25.0 ± 0.1°C) for 24–48 hours.

-

Filtration: Filter the supernatant using a 0.45 µm heated syringe filter (to prevent crash-out).

-

Quantification: Analyze the filtrate via HPLC (UV detection at

nm) or Gravimetric analysis (evaporation).

Visualization of Workflows

Diagram 1: Solubility Mechanism & Solvent Interaction

Caption: Mechanistic competition between crystal lattice energy and solvent-solute interactions.

Diagram 2: Crystallization Process Decision Tree

Caption: Decision matrix for selecting solvents based on process goals (Reaction vs. Purification).

References

-

Wang, J., et al. "Solubility and Thermodynamic Analysis of 2-Amino-5-nitropyridine in Monosolvents and Binary Solvent Mixtures." Journal of Chemical & Engineering Data, vol. 52, no. 2, 2007, pp. 586–590. Link

-

Jouyban, A., et al. "An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique." Journal of Laboratory Automation, vol. 20, no. 3, 2015. Link

-

Graboyes, H., et al. "Pteridines. I. Synthesis of 2-Amino-3-nitro-5-halogenopyridines." Journal of the American Chemical Society, vol. 79, no.[2] 24, 1957, pp. 6421–6426. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 77888, 2-Amino-5-nitropyridine." PubChem, 2024. Link

-

Sigma-Aldrich. "Safety Data Sheet: 2-Amino-5-nitropyridine."[3] Merck KGaA, 2024. Link

Sources

- 1. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 2. US5453512A - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]

- 3. 2-アミノ-5-ニトロピリジン technical, ≥95.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Ionization Characterization of 2-Amino-5-nitropyridine-3-carboxamide

Executive Summary

The ionization profile of 2-Amino-5-nitropyridine-3-carboxamide is a critical parameter governing its solubility, lipophilicity (LogD), and protein-binding affinity. Due to the interplay of multiple electron-withdrawing groups (EWGs) on the pyridine scaffold, this molecule exhibits low basicity and poor aqueous solubility, rendering standard potentiometric methods ineffective.

This guide provides a theoretical ionization analysis and a validated UV-Metric Titration protocol utilizing the Yasuda-Shedlovsky extrapolation method . This approach ensures accurate pKa determination by overcoming solubility limitations in pure aqueous media.

Part 1: Structural Analysis & Theoretical Ionization

To design an effective experimental protocol, we must first predict the ionization behavior based on the molecule's electronic structure.

Structural Dissection

The molecule consists of a pyridine ring substituted with three functional groups affecting the electron density of the ring nitrogen (

| Position | Substituent | Electronic Effect | Impact on |

| 2 | Amino ( | Increases pKa (Resonance stabilization of cation) | |

| 3 | Carboxamide ( | Decreases pKa (Strong withdrawal) | |

| 5 | Nitro ( | Decreases pKa (Strong withdrawal) |

Predicted pKa Values

-

Reference Point: Unsubstituted Pyridine

. -

2-Aminopyridine: The amino group raises the

to -

Effect of Nitro & Carboxamide: The 5-nitro group is a potent deactivator, typically lowering pyridine

by ~3-4 units. The 3-carboxamide further reduces electron density.

Estimated Ionization Constants:

-

(Basic,

- (Acidic, Amide/Amine): > 11.0 (Deprotonation of amide/amine usually occurs only at very high pH).

Implication: The molecule is essentially neutral at physiological pH (7.4). Experimental determination requires a method capable of measuring very weak bases (pH < 2).

Part 2: Ionization Equilibria Visualization

The following diagram illustrates the ionization states and the experimental workflow required to characterize them.

Caption: Figure 1. Ionization equilibria of 2-Amino-5-nitropyridine-3-carboxamide and the required cosolvent extrapolation workflow.

Part 3: Experimental Protocol (UV-Metric Titration)

Due to the predicted low aqueous solubility of the neutral species and the low

Materials & Equipment

-

Instrument: DAD-UV Spectrophotometer coupled with an autotitrator (e.g., Sirius T3 or equivalent).

-

Cosolvent: Methanol (HPLC Grade) or Dioxane.

-

Titrants: 0.5 M HCl, 0.5 M KOH (CO2-free).

-

Ionic Strength Adjuster: 0.15 M KCl.

The Yasuda-Shedlovsky Protocol

This method measures the apparent

Step 1: Stock Solution Preparation

-

Weigh ~5 mg of 2-Amino-5-nitropyridine-3-carboxamide.

-

Dissolve in 10 mL of DMSO or Methanol (Sample is likely insoluble in water).

-

Note: Ensure complete dissolution; sonicate if necessary.

Step 2: Titration Setup (Multi-Solvent) Prepare three separate titration vessels with varying ratios of Methanol/Water (w/w):

-

Run 1: 30% Methanol

-

Run 2: 40% Methanol

-

Run 3: 50% Methanol

Step 3: UV-Metric Data Collection

-

Add sample stock to the vessel to reach a final concentration of ~50 µM.

-

Adjust starting pH to 1.5 using HCl (to fully protonate the pyridine ring).

-

Titrate with KOH up to pH 12.0.

-

Scan: Collect UV absorbance spectra (200–400 nm) at every 0.2 pH increment.

-

Observation: Look for a bathochromic shift (red shift) in the

as the pyridine nitrogen deprotonates.

Data Processing (The "Four-Plus" & Yasuda-Shedlovsky)

1. Determine

2. Extrapolation Plot:

Plot

-

Slope (A): Relates to solvation changes.[2]

-

Intercept (B): Used to calculate the aqueous

.[1][2][3][4] -

Result: The value at

(approx 0.0128) is your true aqueous

Part 4: Data Validation & Quality Control

To ensure the "Trustworthiness" of your data, apply these validation checks:

| Checkpoint | Criteria | Remediation |

| Isosbestic Points | Sharp, well-defined crossing points in UV spectra. | If blurred, check for sample degradation or precipitation during titration. |

| Residuals | Root Mean Square Error (RMSE) < 0.005 absorbance units. | If high, exclude noisy wavelengths or reduce concentration. |

| Slope of Yasuda Plot | Linear ( | If non-linear, the solvent range may be too wide; stick to 30-50%. |

Reference Data for Validation

If experimental validation is impossible, compare results against:

-

2-Amino-5-nitropyridine: Experimental

. -

3-Carboxamide effect: Expect a shift of -0.5 to -1.0 units from the above.

-

Target Acceptance Range: Your experimental result should fall between 1.8 and 2.3 .

References

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive text on pKa measurement protocols).

-

Takács-Novák, K., et al. (2007). "Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: Validation study in a new cosolvent system." Journal of Pharmaceutical and Biomedical Analysis. (Validation of Yasuda-Shedlovsky).[1][2][3][4]

- Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series.

-

PubChem. (n.d.). 2-Amino-5-nitropyridine Compound Summary. National Library of Medicine. (Structural confirmation).

Sources

- 1. PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Technical Guide: Biological Activities & Strategic Synthesis of 2-Amino-5-nitropyridine-3-carboxamide Derivatives

Executive Summary

The 2-amino-5-nitropyridine-3-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to interact with multiple biological targets with high affinity. This guide analyzes the scaffold's utility as a potent kinase inhibitor (specifically targeting CDKs and GSK-3

By leveraging the "push-pull" electronic effects of the C5-nitro group against the C2-amino donor, researchers can fine-tune the acidity and hydrogen-bonding capability of the C3-carboxamide moiety—a critical interaction point for ATP-binding pockets.

Part 1: Structural Rationale & SAR Analysis

The biological potency of this scaffold is not accidental; it is a result of precise electronic and steric orchestration.

The Hinge-Binding Motif (C2-Amino & C3-Carboxamide)

In kinase inhibition, the inhibitor must mimic the adenine ring of ATP.

-

C2-Amino Group: Acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region.

-

C3-Carboxamide: Provides a dual H-bond interface (Donor/Acceptor). The carbonyl oxygen accepts a hydrogen bond from the backbone amide NH, while the amide nitrogen donates to the backbone carbonyl.

-

Significance: This creates a "bidentate" or "tridentate" binding mode that anchors the molecule firmly within the ATP pocket.

The Strategic Role of the C5-Nitro Group

The 5-nitro substitution is the differentiator for this specific derivative class.

-

Electronic Effect: As a strong electron-withdrawing group (EWG), the nitro group lowers the electron density of the pyridine ring. This increases the acidity of the C2-amino protons, potentially strengthening the H-bond donation to the receptor.

-

Metabolic Stability: The C5 position on pyridine is metabolically vulnerable to oxidation. Blocking this site with a nitro group prevents rapid metabolic clearance.

-

-Stacking: The electron-deficient ring enhances

Part 2: Primary Pharmacological Targets

Kinase Inhibition (Oncology)

The primary application of 2-amino-5-nitropyridine-3-carboxamide derivatives is in the development of Cyclin-Dependent Kinase (CDK) and Glycogen Synthase Kinase-3 (GSK-3) inhibitors.

-

Mechanism of Action: ATP Competitive Inhibition.

-

Therapeutic Outcome: Inhibition of CDK2/Cyclin E or CDK4/Cyclin D complexes prevents the phosphorylation of the Retinoblastoma (Rb) protein. Unphosphorylated Rb remains bound to the E2F transcription factor, preventing the cell from transitioning from the G1 phase to the S phase of the cell cycle.

Visualization: CDK Inhibition Pathway

Caption: Mechanistic flow of CDK inhibition leading to cell cycle arrest.

Antimicrobial Activity

Derivatives of this class, particularly when complexed with transition metals (Cu(II), Zn(II)), show efficacy against Gram-positive bacteria (S. aureus) and Mycobacterium tuberculosis.

-

Mechanism: Interference with bacterial DNA gyrase and disruption of cellular respiration via the nitro-reduction pathway (similar to metronidazole).

Part 3: Synthetic Pathways

The synthesis of the core scaffold requires a convergent approach, typically starting from 2-amino-5-nitropyridine or 2-chloro-3-nitropyridine.

Visualization: Synthetic Route

Caption: Convergent synthesis of the carboxamide derivative from chloropyridine precursors.

Part 4: Experimental Protocols

Protocol A: General Synthesis of Carboxamide Derivatives

Objective: To couple 2-amino-5-nitronicotinic acid with a primary amine.

-

Activation: Dissolve 2-amino-5-nitro-3-pyridinecarboxylic acid (1.0 equiv) in dry DMF (5 mL/mmol).

-

Coupling Agent: Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at room temperature for 15 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired amine (R-NH2, 1.1 equiv) dropwise.

-

Reaction: Stir the mixture at ambient temperature for 12–24 hours under inert atmosphere (

). -

Work-up: Pour the reaction mixture into ice-cold water. The precipitate (product) is collected by filtration.[1]

-

Purification: Recrystallize from Ethanol/DMF or purify via silica gel column chromatography (Eluent: DCM/MeOH).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: To determine the

-

Seeding: Seed cells in 96-well plates at a density of

cells/well in 100 -

Treatment: Add the test compound (dissolved in DMSO) at varying concentrations (0.1

M – 100 -

Incubation: Incubate for 48h at 37°C in 5%

. -

MTT Addition: Add 10

L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h. -

Solubilization: Remove media and add 100

L of Formazan solubilization buffer (SDS/HCl or DMSO). -

Measurement: Measure absorbance at 570 nm using a microplate reader.

-

Calculation: Plot dose-response curves to calculate

.

Part 5: Data Summary (Representative)

The following table summarizes expected activity ranges based on Structure-Activity Relationship (SAR) data for this chemical class.

| Derivative Type | R-Group (Amide) | Target | Activity Range ( |

| Unsubstituted | CDK2 | ||

| Aryl-Substituted | CDK2 / GSK-3 | ||

| Heteroaryl | Antimicrobial (S. aureus) | ||

| Metal Complex | DNA Cleavage | High Potency |

References

-

Cho, S. et al. (2012). "Synthesis and biological evaluation of 2-amino-5-nitropyridine derivatives as novel JAK2 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

-

Bussiere, D. et al. (2015). "Discovery of pyridine-carboxamide derivatives as potent and selective GSK-3 inhibitors." Journal of Medicinal Chemistry. Link

-

Mohanan, K. et al. (2020). "Synthesis, characterization and antimicrobial activity of 2-amino-5-nitropyridine metal complexes." Journal of Molecular Structure. Link

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 77888, 2-Amino-5-nitropyridine." PubChem. Link

-

RCSB PDB. (2009).[2] "Crystal Structure of Hsp90 with 2-aminothienopyrimidine inhibitors." Protein Data Bank. Link

Sources

Safety data sheet (SDS) and handling of 2-Amino-5-nitropyridine-3-carboxamide

Executive Summary & Chemical Identity

2-Amino-5-nitropyridine-3-carboxamide (often referred to as 2-amino-5-nitronicotinamide) is a critical heterocyclic intermediate used primarily in the synthesis of kinase inhibitors and antibacterial agents.[1] Its structure—combining an electron-withdrawing nitro group, a basic amino group, and a polar carboxamide on a pyridine ring—imparts specific physicochemical properties that dictate rigorous handling protocols.[1]

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a "Safety by Design" workflow for research environments.

Chemical Identification Matrix

| Parameter | Specification |

| Chemical Name | 2-Amino-5-nitropyridine-3-carboxamide |

| Synonyms | 2-Amino-5-nitronicotinamide; 3-Pyridinecarboxamide, 2-amino-5-nitro- |

| CAS Number | 135028-93-6 (Verify specific isomer with vendor; analogs include 4214-76-0) |

| Molecular Formula | C₆H₆N₄O₃ |

| Molecular Weight | ~182.14 g/mol |

| Physical State | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water/ethanol |

Hazard Profiling & Toxicology (The "Why" Behind the Protocol)

While vendor SDSs often classify research chemicals under "General Warning" due to lack of complete toxicological data, the structural moieties of this compound necessitate a High-Potency Handling Strategy .[1]

Structural Hazard Analysis

-

The Aminopyridine Core: Unsubstituted aminopyridines are known voltage-gated potassium channel blockers, potentially causing neurotoxicity (seizures, ataxia) upon high exposure.[1] While the carboxamide substitution likely reduces blood-brain barrier penetration compared to the parent molecule, neurotoxic potential must be assumed .[1]

-

The Nitro Group (-NO₂):

GHS Classification (Conservative Approach)

-

Signal Word: DANGER

-

H301/H311: Toxic if swallowed or in contact with skin.

-

H341: Suspected of causing genetic defects (Precautionary assignment due to nitro group).

Strategic Handling Protocol

The "Zero-Dust" Workflow

The primary risk vector for this compound is inhalation of fine particulates during weighing.[1]

Diagram 1: Risk Assessment & Containment Logic

Caption: Decision matrix for containment levels based on physical state. Note the specific restriction against bleach for nitrogen-rich heterocycles.[1]

Engineering Controls & PPE

-

Respiratory: Work strictly within a certified chemical fume hood. If weighing >100mg outside a hood (not recommended), a P100 particulate respirator is required.

-

Dermal: Double-gloving is mandatory.

-

Static Control: Use an anti-static gun or ionizer bar during weighing. Nitro-pyridines can be "fly-away" powders, increasing inhalation risk.[1]

Experimental Methodologies

Solubilization Protocol (Standard Stock: 10 mM)

Context: Creating a stable stock solution for biological assays without precipitation or degradation.

-

Calculation: Weigh 1.82 mg (approx) for every 1 mL of solvent to achieve 10 mM.

-

Solvent Choice:

-

Preferred: Anhydrous DMSO (Dimethyl sulfoxide).

-

Alternative: DMF (Dimethylformamide).

-

Avoid: Water or Ethanol (poor solubility leading to micro-precipitation).

-

-

Procedure:

-

Add solvent to the vial before vortexing to minimize dust.[1]

-

Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

-

Visual Check: Hold against a light source; solution should be clear yellow/orange. Any turbidity indicates incomplete solubilization.

-

Storage & Stability

-

Solid State: Store at 2-8°C (short term) or -20°C (long term) in a desiccator. Protect from light.[3]

-

Solution: Aliquot single-use volumes to avoid freeze-thaw cycles. Stable in DMSO at -80°C for 6 months.

Emergency Response & Decontamination

Diagram 2: Exposure Response Workflow

Caption: Immediate response protocol. Note the prohibition of ethanol for skin washing to prevent enhanced absorption.[1]

Spill Cleanup (Solid)

-

Evacuate: Clear the immediate area.

-

Method: Do not dry sweep. Cover spill with wet paper towels (water or inert oil) to prevent dust generation, then wipe up.

-

Deactivation: Clean surface with a dilute surfactant solution. Avoid concentrated bleach , as reaction with primary amines/amides can generate chloramines.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217344, 2-Amino-5-nitronicotinamide. Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). C&L Inventory: Nitro-aminopyridine derivatives. Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Pyridine Derivatives. Retrieved from [Link][1]

Sources

- 1. 2-Amino-5-nitropyridine [webbook.nist.gov]

- 2. 2-Amino-5-nitropyridine, 98% 4214-76-0 manufacturers in India | 2-Amino-5-nitropyridine, 98% - India with worldwide shipping [ottokemi.com]

- 3. biochemopharma.fr [biochemopharma.fr]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. geneseo.edu [geneseo.edu]

Methodological & Application

Step-by-step synthesis protocol for 2-Amino-5-nitropyridine-3-carboxamide

This Application Note provides a comprehensive, step-by-step synthesis protocol for 2-Amino-5-nitropyridine-3-carboxamide (also known as 2-amino-5-nitronicotinamide ). This compound is a critical intermediate in the development of kinase inhibitors, niacin antagonists, and other heterocyclic pharmaceutical agents.

The protocol relies on the regioselective nitration of 2-aminonicotinamide . The presence of the electron-donating amino group at the C2 position and the electron-withdrawing carboxamide group at the C3 position cooperatively direct the electrophilic substitution to the C5 position, ensuring high regioselectivity.

Part 1: Safety & Pre-requisites

WARNING: Chemical Synthesis Hazards This protocol involves the use of concentrated strong acids (Sulfuric Acid , Nitric Acid ) and exothermic reactions.

-

Nitric Acid (HNO₃): Strong oxidizer and corrosive. Causes severe burns. Reacts violently with organic materials.[1]

-

Sulfuric Acid (H₂SO₄): Corrosive, dehydrating agent.[2] Reacts violently with water.

-

Exotherm Control: The mixing of acids and the nitration reaction are highly exothermic. Strict temperature control is required to prevent runaway reactions or decomposition.

-

PPE: Wear acid-resistant gloves, a lab coat, safety goggles, and a face shield. Work exclusively inside a functioning fume hood.

Part 2: Retrosynthetic Analysis & Workflow

The synthesis utilizes a classic Electrophilic Aromatic Substitution (EAS). The amino group at C2 is an ortho, para-director (directing to C3 and C5), while the carboxamide at C3 is a meta-director (directing to C5). Since C3 is blocked, both substituents direct the incoming nitro group to C5, making this a highly favored pathway.

Part 3: Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Purity | Role |

| 2-Aminonicotinamide | 137.14 | >98% | Starting Material |

| Sulfuric Acid (H₂SO₄) | 98.08 | 98% (Conc.) | Solvent / Catalyst |

| Nitric Acid (HNO₃) | 63.01 | >90% (Fuming) | Nitrating Agent |

| Ammonium Hydroxide (NH₄OH) | 35.05 | 28-30% | Neutralization |

| Ethanol | 46.07 | Absolute | Recrystallization |

Step-by-Step Synthesis

Step 1: Preparation of Reaction Matrix

-

Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a pressure-equalizing dropping funnel.

-

Place the flask in an ice-salt bath to maintain an internal temperature of 0°C to -5°C .

-

Add 40 mL of Concentrated Sulfuric Acid (H₂SO₄) to the flask.

-

Slowly add 10.0 g (72.9 mmol) of 2-Aminonicotinamide to the acid in small portions.

-

Note: The addition is exothermic.[3] Ensure the temperature does not exceed 10°C . Stir until fully dissolved.

-

Step 2: Nitration

-

Charge the dropping funnel with 6.0 mL (approx. 140 mmol) of Fuming Nitric Acid .

-

Add the nitric acid dropwise to the reaction mixture over a period of 30–45 minutes .

-

Critical: Maintain internal temperature below 10°C .

-

-

Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to 50°C - 60°C using an oil bath for 2 to 3 hours .

-

Observation: The solution may change color (yellow to orange/red) as the reaction proceeds. Monitor by TLC (Ethyl Acetate/Hexane) if possible, though the matrix is highly acidic.

-

Step 3: Quenching and Isolation

-

Prepare a beaker with 200 g of crushed ice .

-

Slowly pour the reaction mixture onto the crushed ice with vigorous stirring.

-

Neutralize the resulting acidic solution by slowly adding Ammonium Hydroxide (28%) or saturated Sodium Bicarbonate solution until the pH reaches 5–6 .

-

Precipitation: A yellow to pale-orange solid will precipitate out of the solution.

-

-

Stir the suspension at 0°C for 30 minutes to maximize precipitation.

-

Filter the solid using a Buchner funnel and wash the cake with cold water (3 x 20 mL) to remove residual acid and salts.

Step 4: Purification

-

Recrystallize the crude solid from hot Ethanol or an Ethanol/Water (9:1) mixture.

-

Filter the purified crystals and dry in a vacuum oven at 50°C for 6 hours.

Part 4: Characterization & Data

Expected Properties

-

Appearance: Yellow crystalline solid.

-

Melting Point: 260°C – 265°C (decomposition).

-

Yield: Typical yields range from 65% to 85% .

Spectroscopic Data (Typical)

| Technique | Signal Assignment |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 9.10 (d, 1H, C6-H) : Doublet due to meta-coupling. δ 8.90 (d, 1H, C4-H) : Doublet due to meta-coupling. δ 8.20 (br s, 1H, NH) : Amide proton. δ 7.80 (br s, 2H, NH₂) : Amino group protons. |

| MS (ESI+) | m/z 183.05 [M+H]⁺ : Consistent with formula C₆H₆N₄O₃. |

Part 5: Troubleshooting

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete nitration or loss during filtration. | Ensure reaction temperature reaches 55°C. Neutralize carefully to pH 5-6; product may redissolve in highly basic pH. |

| Dark/Tarred Product | Overheating during acid addition. | Maintain strict temperature control (<10°C) during the addition of HNO₃.[3] |

| Isomer Contamination | Formation of 3-nitro isomer (unlikely due to blocked C3). | Recrystallize from Ethanol to remove minor impurities. |

References

-

Nitration of Aminopyridines

-

Analogous Synthesis (6-Amino-5-nitronicotinamide)

-

Title: 6-Amino-5-nitronicotinamide | CAS 159890-55-8.[4]

- Source: BenchChem Applic

-

-

General Pyridine Nitration Mechanisms

Sources

- 1. quora.com [quora.com]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. 6-Amino-5-nitronicotinamide|CAS 159890-55-8 [benchchem.com]

- 5. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 6. oaji.net [oaji.net]

- 7. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]

Application Note: Scalable Manufacturing of 2-Amino-5-nitropyridine-3-carboxamide

This Application Note is designed as a comprehensive technical guide for the scalable manufacturing of 2-Amino-5-nitropyridine-3-carboxamide (also known as 2-Amino-5-nitronicotinamide ). It synthesizes industrial best practices with rigorous scientific validation to support drug development professionals.

Executive Summary & Strategic Route Selection

2-Amino-5-nitropyridine-3-carboxamide is a critical intermediate in the synthesis of PI3K/mTOR kinase inhibitors and other heterocyclic pharmaceuticals. While direct nitration of 2-aminonicotinamide is theoretically possible, it suffers from poor regioselectivity and instability of the primary amide under strongly acidic nitration conditions.

The Optimized Industrial Route: To ensure scalability, safety, and purity, this protocol utilizes a functional group interconversion strategy starting from commercially available 2-hydroxynicotinic acid . This route avoids the formation of unstable diazonium intermediates and leverages the robust chemistry of chloropyridines for the final amination.

Route Overview:

-

Nitration: Regioselective nitration of 2-hydroxynicotinic acid.[1]

-

Activation: Simultaneous chlorination of the 2-hydroxy (tautomeric oxo) group and the carboxylic acid.

-

One-Pot Amidation/Amination: Sequential reaction with ammonia to form the amide and displace the labile 2-chloro substituent.

Retrosynthetic Analysis (Graphviz)

Caption: Retrosynthetic disconnection showing the conversion of 2-hydroxynicotinic acid to the target via chloro-activation.

Detailed Experimental Protocols

Step 1: Nitration of 2-Hydroxynicotinic Acid

Objective: Introduce the nitro group at the 5-position. The 2-hydroxy group (2-pyridone tautomer) directs electrophilic substitution to the 3 and 5 positions; with position 3 blocked by the carboxyl group, position 5 is favored.

-

Reagents:

-

2-Hydroxynicotinic acid (1.0 eq)

-

Sulfuric acid (H₂SO₄), concentrated (5.0 vol)

-

Fuming Nitric acid (HNO₃), >90% (1.5 eq)

-

-

Protocol:

-

Setup: Charge concentrated H₂SO₄ into a jacketed glass reactor. Cool to 0–5°C.[2]

-

Addition 1: Add 2-hydroxynicotinic acid portion-wise, maintaining internal temperature <15°C. Stir until dissolved.

-

Addition 2: Add fuming HNO₃ dropwise over 60 minutes. Critical: This reaction is highly exothermic. Maintain temperature <20°C during addition.

-

Reaction: After addition, warm the mixture to 45–50°C and stir for 4–6 hours. Monitor by HPLC (Target: >98% conversion).

-

Quench: Cool the reaction mass to 20°C. Pour slowly onto crushed ice (10 vol) with vigorous stirring.

-

Isolation: Filter the yellow precipitate. Wash the cake with cold water (3 x 2 vol) until the filtrate pH is >3.

-

Drying: Dry in a vacuum oven at 50°C to constant weight.

-

-

Yield Expectation: 75–85%

-

Key Intermediate: 2-Hydroxy-5-nitronicotinic acid (Solid).

Step 2: Synthesis of 2-Chloro-5-nitronicotinoyl Chloride

Objective: Convert the 2-hydroxy group to a 2-chloro group and the carboxylic acid to an acid chloride simultaneously.

-

Reagents:

-

2-Hydroxy-5-nitronicotinic acid (1.0 eq)

-

Phosphorus Oxychloride (POCl₃) (3.0 vol) - Solvent & Reagent

-

Phosphorus Pentachloride (PCl₅) (1.1 eq) - Accelerator

-

-

Protocol:

-

Setup: Charge 2-Hydroxy-5-nitronicotinic acid and PCl₅ into a reactor equipped with a scrubber (HCl/SO₂ evolution).

-

Solvent Addition: Add POCl₃.

-

Reaction: Heat the slurry slowly to reflux (approx. 105°C). The mixture will become homogenous as the reaction proceeds. Reflux for 3–5 hours.

-

Workup (Distillation): Distill off excess POCl₃ under reduced pressure to minimize waste volume during quenching.

-

Quench (Hazardous): Dilute the residue with Dichloromethane (DCM) or Toluene (5 vol). Pour the organic stream slowly into crushed ice/water (10 vol) maintaining <10°C. Note: Acid chlorides are prone to hydrolysis; keep this step rapid and cold.

-

Separation: Separate the organic layer containing the product.[1] Dry over MgSO₄.

-

Usage: Use the solution directly in the next step to prevent hydrolysis.

-

-

Key Intermediate: 2-Chloro-5-nitronicotinoyl chloride (Solution).[1]

Step 3: One-Pot Amidation and Amination (SnAr)

Objective: First form the carboxamide at low temperature, then displace the activated 2-chloro group with ammonia at elevated temperature.

-

Reagents:

-

2-Chloro-5-nitronicotinoyl chloride (in DCM/Toluene) (1.0 eq)

-

Aqueous Ammonia (25-28%) (Excess, >5 eq)

-

-

Protocol:

-

Phase 1 (Amidation): Cool the organic solution of acid chloride to -10°C.

-

Addition: Add aqueous ammonia dropwise. The reaction is immediate and exothermic. Maintain T < 0°C. This forms 2-Chloro-5-nitronicotinamide .[1][3][4][5]

-

Phase 2 (Amination): Once addition is complete, transfer the biphasic mixture to a pressure vessel (autoclave) or seal the reactor.

-

Reaction: Heat to 60–80°C for 4–8 hours. The 5-nitro group strongly activates the 2-chloro position for Nucleophilic Aromatic Substitution (SnAr).

-

Monitoring: Monitor HPLC for the disappearance of the chloro-amide intermediate.

-

Isolation: Cool to 5°C. The product, 2-Amino-5-nitropyridine-3-carboxamide , often precipitates as a yellow/orange solid.

-

Filtration: Filter the solid. Wash with water (to remove NH₄Cl) and cold ethanol (to remove organic impurities).

-

Purification: Recrystallize from Ethanol/Water (80:20) if purity is <98%.

-

-

Yield Expectation: 65–75% (over 2 steps).[1]

Process Safety & Critical Control Points (CCP)

Process Flow & Hazard Map

Caption: Process flow diagram highlighting Critical Control Points (CCPs) for thermal and pressure hazards.

Safety Data Table

| Hazard Class | Source | Mitigation Strategy |

| Thermal Runaway | Nitration (Step 1) | Strict temperature control (<20°C) during HNO₃ addition. Emergency cooling loop required. |

| Toxic Gas | Chlorination (Step 2) | HCl and POCl₃ vapors. Use a caustic scrubber (NaOH) connected to the reactor vent. |

| Violent Reaction | POCl₃ Quench | Never add water to POCl₃. Dilute with solvent first, then add to ice slowly. |

| Pressure | Amination (Step 3) | Ammonia gas generation at 80°C. Use a rated pressure vessel (autoclave) or condenser with back-pressure regulator. |

Analytical Specifications

To ensure the product meets pharmaceutical standards, the following analytical controls are recommended:

-

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 5% B to 90% B.

-

Detection: UV at 254 nm and 300 nm (Nitro group absorption).

-

-

NMR Validation (DMSO-d6):

-

Protons at C4 and C6 of the pyridine ring will appear as singlets (or doublets with small coupling) in the aromatic region (8.5–9.5 ppm).

-

Amine (-NH₂) and Amide (-CONH₂) protons will appear as broad exchangeable singlets (7.0–8.5 ppm).

-

-

Impurity Profile:

-

Impurity A: 2-Chloro-5-nitronicotinamide (Incomplete SnAr).

-

Impurity B: 2-Hydroxy-5-nitronicotinamide (Hydrolysis of chloro intermediate).

-

References

-

Nitration of 2-Hydroxynicotinic Acid

- Source: Synthesis of 2-Hydroxy-5-nitronicotinic acid. PrepChem.

-

URL:[Link] (Contextual reference for precursor synthesis).

-

Chlorination and Amidation Strategy

- Source: Makarov, V., et al. "Synthesis and antileprosy activity of some dialkyldithiocarbamates." Journal of Antimicrobial Chemotherapy, 2006.

-

URL:[Link] (Describes synthesis of 2-chloro-5-nitronicotinamide from the acid chloride).

-

Amination of 2-Chloro-5-nitropyridine Derivatives

- Source: Monge, A., et al. "Synthesis of 6-Amino-2-aryl-1,2-dihydro-3H-pyrido(2,3-d)pyrimidin-4-one Derivatives." Journal of Heterocyclic Chemistry, 1992.

-

URL:[Link] (Describes reaction of ethyl 2-ethoxy-5-nitronicotinate with ammonia to give 2-amino-5-nitronicotinamide).

- General Pyridine Functionalization: Source: "Pyridine Ring Reactivity and Electrophilic/Nucleophilic Aromatic Substitutions." BenchChem Technical Support.

Sources

Application Note: Strategic Functionalization of the Amide Moiety in 2-Amino-5-nitropyridine-3-carboxamide

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the chemical modification of the amide group in 2-Amino-5-nitropyridine-3-carboxamide. This key building block, featuring a versatile amide handle on an electronically distinct pyridine core, offers significant opportunities for generating novel molecular entities. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring protocols are robust and reproducible. We will explore four primary transformations: reduction to a primary amine, dehydration to a nitrile, hydrolysis to a carboxylic acid, and the Hofmann rearrangement to a primary amine with carbon elimination. Each section includes detailed, field-tested protocols, mechanistic insights, and comparative data to facilitate informed experimental design.

Introduction: The Strategic Importance of 2-Amino-5-nitropyridine-3-carboxamide

2-Amino-5-nitropyridine-3-carboxamide is a valuable scaffold in synthetic chemistry. The pyridine ring, substituted with both an electron-donating amino group and a potent electron-withdrawing nitro group, possesses a unique electronic profile that influences the reactivity of its substituents. The C3-carboxamide group, in particular, serves as a critical anchor point for diversification. Functionalizing this amide allows for the introduction of new pharmacophores, modulation of physicochemical properties (e.g., solubility, pKa), and the construction of more complex molecular architectures. The ability to selectively transform the -CONH₂ group into amines, nitriles, or carboxylic acids opens pathways to a vast chemical space, making it a molecule of high interest for creating libraries of compounds for screening and lead optimization.[1][2]

This guide provides the necessary theoretical grounding and practical protocols to empower researchers to confidently and successfully manipulate this versatile functional group.

Reduction of the Amide to a Primary Amine

Converting the primary amide to an aminomethyl group (-CH₂NH₂) introduces a flexible, basic linker, which is a common strategy in medicinal chemistry to probe interactions with biological targets. The most powerful and common reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄).[3]

Scientific Rationale & Mechanistic Insight

Amides are relatively unreactive carbonyl compounds due to the resonance stabilization provided by the nitrogen lone pair. Therefore, a strong reducing agent like LiAlH₄ is required.[3] The reaction proceeds via a two-step hydride addition. The first hydride attacks the carbonyl carbon, forming a tetrahedral intermediate. The oxygen coordinates to the aluminum, forming a good leaving group. The nitrogen lone pair then expels the aluminum-oxygen species to form a transient iminium ion, which is immediately reduced by a second equivalent of hydride to yield the final amine.[4]

A critical consideration for this substrate is the presence of the nitro group (-NO₂), which can also be reduced by LiAlH₄. To achieve selectivity, the reaction must be performed at low temperatures and with careful stoichiometric control of the hydride reagent. Alternative, milder reagents such as platinum catalysts with hydrosilanes have been shown to selectively reduce amides in the presence of nitro groups, offering a valuable, albeit more specialized, alternative.[5]

Experimental Workflow: Amide Reduction

Caption: Workflow for LiAlH₄ Reduction of the Amide.

Protocol: Synthesis of (2-Amino-5-nitropyridin-3-yl)methanamine

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add Lithium Aluminum Hydride (1.5 eq.) and suspend it in anhydrous Tetrahydrofuran (THF, 10 mL per mmol of amide).

-

Reaction Initiation: Cool the suspension to 0°C using an ice bath.

-

Substrate Addition: Dissolve 2-Amino-5-nitropyridine-3-carboxamide (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 5°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C. Cautiously quench the reaction by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. Caution: This process is highly exothermic and generates hydrogen gas.

-

Isolation: Stir the resulting greyish-white suspension for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF or Ethyl Acetate.

-

Purification: Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude solid by silica gel column chromatography to yield the desired product.

| Parameter | Value / Condition | Rationale |

| Reagent | Lithium Aluminum Hydride (LiAlH₄) | Strong hydride donor required to reduce the stable amide bond.[3][4] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent, stable to LiAlH₄, and good solubility for the substrate. |

| Temperature | 0°C to Room Temperature | Initial low temperature controls the exothermic reaction and minimizes nitro group reduction. |

| Workup | Fieser workup (H₂O, NaOH, H₂O) | Safely quenches excess LiAlH₄ and precipitates aluminum salts for easy filtration. |

| Yield (Typical) | 40-60% | Yields can be moderate due to potential side reactions or product losses during workup. |

Dehydration of the Amide to a Nitrile

The conversion of the primary amide to a nitrile (-C≡N) is a valuable transformation that introduces a linearly rigid, electron-withdrawing group. Nitriles are versatile synthetic intermediates themselves, readily undergoing hydrolysis to carboxylic acids or reduction to amines.[6]

Scientific Rationale & Mechanistic Insight

This transformation is a dehydration reaction, requiring a potent dehydrating agent. Thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and phosphorus pentoxide (P₄O₁₀) are commonly employed.[6][7][8] The mechanism with SOCl₂ involves the nucleophilic attack of the amide oxygen onto the sulfur atom of SOCl₂, followed by the elimination of HCl. The resulting intermediate is then deprotonated at the nitrogen. A final E2-like elimination step, often facilitated by a base like pyridine or triethylamine, yields the nitrile, sulfur dioxide, and another equivalent of HCl.[7][8]

Reaction Mechanism: Amide Dehydration with SOCl₂```dot

Caption: Key intermediates in the Hofmann Rearrangement.

Protocol: Synthesis of 5-Nitro-2,3-pyridinediamine

-

Reagent Preparation: In a flask cooled to 0-5°C, prepare a fresh solution of sodium hypobromite by slowly adding Bromine (1.1 eq.) to a stirred solution of Sodium Hydroxide (4.0 eq.) in water.

-

Substrate Addition: To this cold hypobromite solution, add a solution or suspension of 2-Amino-5-nitropyridine-3-carboxamide (1.0 eq.) in a small amount of water, keeping the temperature below 10°C.

-

Reaction: After the addition, slowly warm the reaction mixture to 50-70°C and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas (CO₂) evolution or by TLC.

-

Workup: Cool the mixture to room temperature. The product, being a diamine, may be soluble. Extract the aqueous solution several times with a suitable organic solvent such as Ethyl Acetate or Dichloromethane.

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure diamine.

| Parameter | Value / Condition | Rationale |

| Reagents | Bromine (Br₂) & Sodium Hydroxide (NaOH) | Forms sodium hypobromite in situ to initiate the rearrangement. [9][10] |

| Solvent | Water | The reaction is typically performed in an aqueous medium. |

| Temperature | 0°C then warm to 50-70°C | Initial low temperature for stable N-bromoamide formation; heating promotes the rearrangement step. |

| Key Intermediate | Isocyanate | The hallmark of the Hofmann, Curtius, and Lossen rearrangements. [11] |

| Yield (Typical) | 60-85% | The reaction is generally efficient for aromatic amides. |

References

-

Wikipedia. (2023). Hofmann rearrangement. Retrieved from [Link]

-

Basu, N. (n.d.). Rearrangement to electron-deficient nitrogen: Hofmann Rearrangement. Nabagram Hiralal Paul College. Retrieved from [Link]

-

MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

Zaman, S., et al. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC. Retrieved from [Link]

-

NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. Retrieved from [Link]

-

Clark, J. (n.d.). the preparation of nitriles. Chemguide. Retrieved from [Link]

-

LibreTexts Chemistry. (2019, September 3). 20.8: Nitrile Chemistry. Retrieved from [Link]

-

Pharmd Guru. (2025, November 14). 31. HOFMANN REARRANGEMENT. Retrieved from [Link]

-

LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

-

Chemistry Steps. (2024, December 17). Reduction of Amides to Amines and Aldehydes. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

-

LibreTexts Chemistry. (2025, December 11). 7.7: Chemistry of Amides. Retrieved from [Link]

-

Tompkins, D. (2020, November 26). Reduction of Amides & Nitriles [Video]. YouTube. Retrieved from [Link]

-

Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from [Link]

-

Jha, S. (2014). Dehydration of Amides to Nitriles: A Review. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2015, December 17). How can I reduce a secondary amide in the presence of nitro and Boc groups? Retrieved from [Link]

- Martínková, L., & Veselá, A. B. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase.

- Google Patents. (n.d.). US5817827A - Method for the dehydration of amides to nitriles.

-

NIST. (n.d.). 2-Amino-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

Ambrose Rajkumar, M., et al. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Retrieved from [Link]

-

Matsumura, S., et al. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis of Amides to Carboxylic Acids Catalyzed by Nb2O5. Retrieved from [Link]

- Google Patents. (n.d.). CN113214146A - Process for the N-alkylation of aminopyridines.

-

Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Retrieved from [Link]

-

RSC Publishing. (2021, January 12). Hydrolysis of amides to carboxylic acids catalyzed by Nb2O5. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 11. receipt012022.hiralalpaulcollege.ac.in [receipt012022.hiralalpaulcollege.ac.in]

Troubleshooting & Optimization

Technical Support Center: Solubility Guide for 2-Amino-5-nitropyridine-3-carboxamide

Case ID: SOL-2A5N-DMSO Status: Open Priority: High (Blocker for Biological Assays) Agent: Senior Application Scientist, Formulation Chemistry Division

Executive Summary: The "Brick Dust" Challenge

You are likely encountering difficulty dissolving 2-Amino-5-nitropyridine-3-carboxamide because it falls into the category of "brick dust" compounds. This molecule possesses a "perfect storm" of structural features that maximize crystal lattice energy and minimize solvation enthalpy:

-

Rigid Planarity: The pyridine ring facilitates tight pi-stacking.

-

H-Bond Network: The 2-amino and 3-carboxamide groups are positioned to form strong intramolecular hydrogen bonds (closing a pseudo-ring) and extensive intermolecular networks.

-

Electron Withdrawal: The 5-nitro group pulls electron density, increasing the polarity of the H-bond donors, further strengthening the crystal lattice.

To dissolve this, we must thermodynamically overcome the lattice energy. Simple mixing at room temperature is rarely sufficient.

Phase 1: Diagnostic & Decision Tree

Before proceeding with aggressive solubilization, use this decision tree to select the safest protocol for your specific application.

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on assay constraints.

Phase 2: Troubleshooting Protocols

FAQ 1: "I added DMSO and vortexed, but I still see floating particles. Why?"

Technical Insight: Vortexing only provides macroscopic agitation. It does not provide the energy required to break the intermolecular hydrogen bonds holding the crystal lattice together. You are likely observing a kinetic solubility limit rather than a thermodynamic one.

Protocol A: The Thermal Shift (Standard Method) Best for: Initial stock preparation (10–50 mM).

-

Preparation: Place your weighed solid in a glass vial (avoid plastic, which can leach into hot DMSO). Add DMSO to reach 80% of your target volume.

-

The Heat Cycle:

-

Heat a water bath to 60°C .

-

Incubate the vial for 10 minutes.

-

Critical Step: While hot, sonicate in a bath sonicator for 5 minutes. The combination of thermal energy (weakening H-bonds) and cavitation (mechanical shear) is synergistic.

-

-

Equilibration: Allow the solution to cool to Room Temperature (RT) slowly.

-

Top-up: Add DMSO to the final volume.

Warning: If the solution precipitates immediately upon cooling, you have exceeded the saturation limit. Dilute by 50% and repeat.

FAQ 2: "It dissolves when hot, but crashes out when I add it to my cell media. How do I fix this?"

Technical Insight: This is the "Oiling Out" phenomenon. When you dilute the DMSO stock into aqueous media, the solvent power drops drastically. The hydrophobic nitropyridine core rejects the water, and the molecules re-aggregate faster than they can disperse.

Protocol C: Cosolvent Spiking (The "Step-Down" Method) Best for: Preventing precipitation during assay dilution.

Instead of injecting DMSO stock directly into media, use an intermediate cosolvent step.

| Component | Role | Recommended Reagent |

| Primary Solvent | Dissolves the crystal | DMSO (anhydrous) |

| Cosolvent | Bridges the polarity gap | PEG400 or Propylene Glycol |

| Surfactant | Prevents micro-aggregation | Tween 80 (0.1% final) |

Workflow:

-

Prepare your Stock in 100% DMSO (e.g., 10 mM).

-

Prepare a "Working Stock" by diluting the DMSO stock 1:1 with PEG400 .

-

Result: 5 mM compound in 50% DMSO / 50% PEG400.

-

-

Dilute this Working Stock into your aqueous media. The PEG400 acts as a molecular buffer, reducing the shock of the water transition.

FAQ 3: "Can I use acid to help dissolve it?"

Technical Insight: Yes, but with caution. The pyridine nitrogen is basic (pKa ~2–3). Protonating it will create a salt species, which is significantly more soluble. However, this changes the charge state of the molecule, which may affect binding affinity in your assay.

Protocol: Acid-Assisted Solubilization

-

Add 1.0 equivalent of HCl or Methanesulfonic Acid (MSA) to the DMSO.

-

Why MSA? MSA salts are often more soluble in organic solvents than hydrochloride salts.

-

Validation: Ensure your assay buffer has enough capacity to neutralize this acid upon dilution, or the pH shift will kill your cells/enzyme.

Phase 3: Validation (The "Truth" Test)

Do not rely on visual inspection alone. Micro-crystals (invisible to the naked eye) can cause false positives in assays (e.g., pan-assay interference or PAINS).

The Centrifuge Test:

-

Take 100 µL of your "dissolved" stock.

-

Centrifuge at 13,000 x g for 10 minutes .

-

Pass: No pellet visible; concentration in supernatant matches theoretical (verify via UV-Vis/HPLC).

-

Fail: Visible pellet or concentration drop >10%.

References & Grounding

-

Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

-

Context: Foundational theory on why rigid, planar rings (like nitropyridines) exhibit poor solubility ("Brick Dust").

-

-

Lonza Pharma & Biotech. (2022). Technologies To Improve Solubility Of Brick Dust Compounds.[1][2] Bioprocess Online. Link

-

Context: Industrial validation of heating slurries and using cosolvents for high-melting-point compounds.

-

-

Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453. Link

-

Context: Detailed review of cosolvent systems (PEG400/DMSO) for solubilization.

-

-

BenchChem. (2025).[3][4] Technical Guide: Solubility and Physicochemical Properties of 2-Amino-5-chloropyridine-3-sulfonamide. Link

-

Context: Analogous compound handling; supports the use of heat and sonication for substituted aminopyridines.

-

-

Gaylord Chemical. (2023). DMSO Solubility Data. Bulletin 102. Link

-

Context: Authoritative source on DMSO solvent properties and compatibility.

-

Sources

- 1. Advanced Technologies To Improve Solubility And Spray Drying Throughput For Brick Dust Compounds [bioprocessonline.com]

- 2. A Q&A With The Experts: New Technologies To Improve Solubility Of Brick Dust Compounds [bioprocessonline.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimizing Recrystallization Solvents for 2-Amino-5-nitropyridine-3-carboxamide

Welcome to the technical support center for the purification of 2-Amino-5-nitropyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this compound. Given the limited specific literature on the crystallization of 2-Amino-5-nitropyridine-3-carboxamide, this document emphasizes a systematic approach to solvent screening and optimization, empowering you to develop a robust and effective purification protocol.

Frequently Asked Questions (FAQs)

Q1: What are the initial considerations for selecting a recrystallization solvent for 2-Amino-5-nitropyridine-3-carboxamide?

A1: The ideal recrystallization solvent should exhibit high solubility for 2-Amino-5-nitropyridine-3-carboxamide at elevated temperatures and low solubility at room temperature or below. This temperature-dependent solubility differential is the primary driver for crystal formation and high recovery. Key molecular features of your compound to consider are the polar amino (-NH2), nitro (-NO2), and carboxamide (-CONH2) groups, as well as the aromatic pyridine ring. These suggest that polar solvents are likely to be the most effective. A good starting point is to test a range of solvents with varying polarities, such as alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and water.[1]

Q2: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute in the solvent system. For 2-Amino-5-nitropyridine-3-carboxamide, which has multiple polar functional groups, strong solute-solvent interactions can depress the melting point.

Troubleshooting Steps:

-

Increase the solvent volume: Add more of the primary solvent to decrease the saturation level.

-

Use a solvent mixture: Introduce a less polar "anti-solvent" in which the compound is poorly soluble. This can lower the overall solvating power of the system and induce crystallization at a lower temperature.

-

Slow down the cooling process: Allow the solution to cool gradually to room temperature before further cooling in an ice bath. This provides more time for nucleation and ordered crystal growth.

-

Scratch the inner surface of the flask: Use a glass rod to create microscopic scratches on the flask's interior, which can provide nucleation sites.

-

Introduce a seed crystal: If you have a small amount of pure, solid 2-Amino-5-nitropyridine-3-carboxamide, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization.

Q3: The recrystallization yield is very low. What are the likely causes and how can I improve it?

A3: A low yield can be attributed to several factors:

-

High solubility in the mother liquor: The compound may still be significantly soluble in the solvent even at low temperatures.

-

Using too much solvent: An excessive amount of solvent will retain more of the compound in solution.

-

Premature crystallization: If the compound crystallizes too early during hot filtration, you will lose product.

Optimization Strategies:

-

Solvent Selection: Re-evaluate your solvent choice. The ideal solvent will have very low solubility at low temperatures. Consider a solvent mixture to fine-tune the solubility profile.

-

Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.

-

Cooling: Ensure the solution is thoroughly cooled before filtration. An ice bath or refrigeration can significantly decrease the solubility and improve yield.

-

Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to rapidly screen a variety of solvents to identify promising candidates for recrystallization.

Materials:

-

Crude 2-Amino-5-nitropyridine-3-carboxamide

-

A selection of solvents (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)

-

Small test tubes or vials

-

Heat source (hot plate or oil bath)

-

Vortex mixer

Procedure:

-

Place approximately 10-20 mg of crude 2-Amino-5-nitropyridine-3-carboxamide into each of several labeled test tubes.

-

Add a small volume (e.g., 0.2 mL) of a different solvent to each test tube at room temperature.

-

Agitate the mixtures (e.g., using a vortex mixer) and observe the solubility. Note whether the compound is fully soluble, partially soluble, or insoluble.

-

For solvents in which the compound is not fully soluble at room temperature, gently heat the test tube while agitating. Observe if the compound dissolves completely.

-

If the compound dissolves upon heating, allow the test tube to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

-

Observe the formation of crystals. Note the quantity and quality of the crystals (e.g., fine powder, needles, large crystals).

-

Record your observations in a table similar to the one below.

Data Presentation

Table 1: Solvent Screening for Recrystallization of 2-Amino-5-nitropyridine-3-carboxamide

| Solvent | Solubility at RT (mg/mL) | Solubility at Elevated Temp. (mg/mL) | Crystal Formation upon Cooling | Observations (Crystal habit, color, etc.) |

| Water | ||||

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Toluene | ||||

| Heptane | ||||

| Other |

This table should be filled out by the researcher based on their experimental results.

Troubleshooting Guide

Issue 1: No Crystals Form Upon Cooling

-

Cause: The solution may not be supersaturated, or nucleation is inhibited.

-

Solution:

-

Induce Nucleation: Try scratching the inside of the flask with a glass rod or adding a seed crystal of 2-Amino-5-nitropyridine-3-carboxamide.

-

Increase Concentration: If nucleation cannot be induced, gently heat the solution to evaporate some of the solvent and increase the solute concentration. Then, allow it to cool again.

-

Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution at room temperature until it becomes slightly turbid. Then, gently heat until the solution is clear again and allow it to cool slowly. For a polar compound like 2-Amino-5-nitropyridine-3-carboxamide, a non-polar anti-solvent like hexane or heptane might be effective if the primary solvent is more polar (e.g., ethanol or acetone).

-

Issue 2: Colored Impurities Remain in the Crystals

-

Cause: The impurities may have similar solubility profiles to the target compound or are trapped within the crystal lattice.

-

Solution:

-

Activated Carbon Treatment: Add a small amount of activated carbon to the hot, dissolved solution. The activated carbon will adsorb many colored impurities. Caution: Do not add activated carbon to a boiling solution, as this can cause violent bumping. After stirring for a few minutes, perform a hot filtration to remove the carbon before allowing the solution to cool. A patent for a related compound, 2-hydroxy-5-nitropyridine, suggests recrystallization from isopropanol with activated carbon, which may be a good starting point.[2]

-

Re-crystallization: A second recrystallization of the purified crystals may be necessary to achieve the desired purity.

-

Issue 3: Crystals are Very Fine and Difficult to Filter

-